
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” is a chemical compound. It is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
Isoxazoles, including “N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide”, can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Research Chemicals
Research chemicals, such as pyrazole-containing synthetic cannabinoids, have been identified and characterized to explore their pharmacological activities. One study presents the identification and analytical characterization of a research chemical, emphasizing the importance of accurate identification due to potential mislabeling. This research provides insight into the synthesis routes and highlights the necessity for further exploration of pharmacological activities (McLaughlin et al., 2016).
Antimicrobial and Antitumor Activities
Another area of research involves the synthesis of compounds for potential biological applications. For example, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides were synthesized and evaluated for their antimicrobial activities, showing significant inhibition against bacterial and fungal growth (Akbari et al., 2008).
In Vitro Metabolism and Stability Studies
The in vitro metabolism and thermal stability of synthetic cannabinoids have been studied to understand their behavior in biological systems and under smoking conditions. Such studies are crucial for developing targeted analyses for abstinence control and for the interpretation of metabolite findings in forensic science (Franz et al., 2017).
Molecular Interaction Studies
Research on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides valuable information on the binding mechanisms and potential therapeutic targets. These studies contribute to our understanding of drug-receptor interactions and the development of new pharmaceuticals (Shim et al., 2002).
Direcciones Futuras
The future directions in the field of isoxazoles, including “N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide”, involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to their wide spectrum of biological activities and therapeutic potential .
Mecanismo De Acción
Target of Action
The primary targets of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide are currently unknown. Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXOTAUFILAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)
![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)
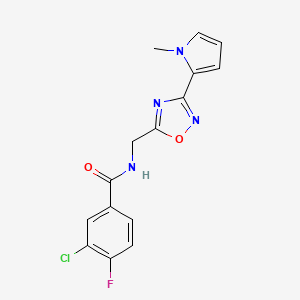
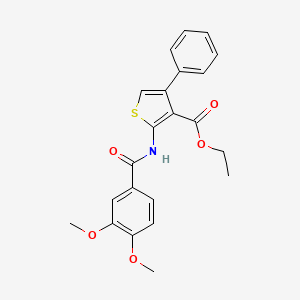
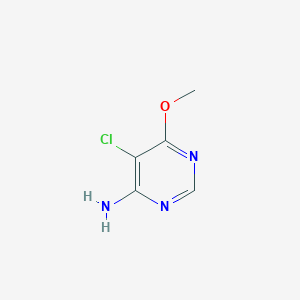
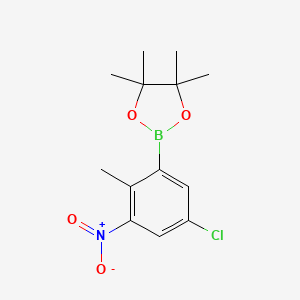
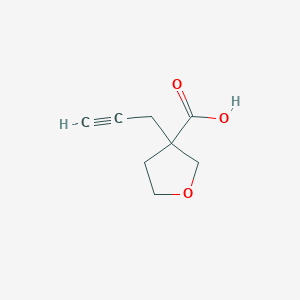
![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)
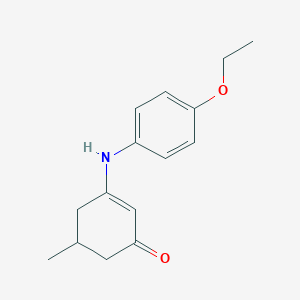
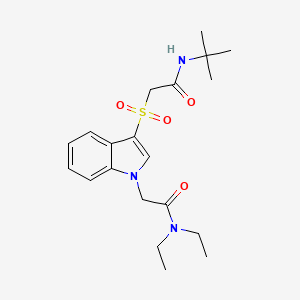
![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)
![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)